1-(ETHYLSULFANYL)-3-IMINO-5,6,7,8-TETRAHYDRO-3H-PYRROLO[1,2-A]INDOL-2-YL CYANIDE
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Overview
Description
1-(Ethylsulfanyl)-3-imino-5,6,7,8-tetrahydro-3H-pyrrolo[1,2-a]indol-2-yl cyanide is a complex organic compound featuring an indole core structure. Indole derivatives are known for their wide range of biological activities and applications in medicinal chemistry . This compound, with its unique structural features, holds potential for various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of indole derivatives, including 1-(ethylsulfanyl)-3-imino-5,6,7,8-tetrahydro-3H-pyrrolo[1,2-a]indol-2-yl cyanide, typically involves the construction of the indole ring system followed by functionalization. Common synthetic routes include:
Fischer Indole Synthesis: This method involves the reaction of phenylhydrazines with ketones or aldehydes under acidic conditions.
Buchwald-Hartwig Amination:
Sonogashira Coupling: This method involves the coupling of terminal alkynes with aryl halides, which can be further cyclized to form indole derivatives.
Industrial Production Methods
Industrial production of indole derivatives often employs scalable methods such as continuous flow synthesis and catalytic processes to ensure high yield and purity. These methods are optimized for large-scale production and often involve the use of automated systems and advanced catalysts .
Chemical Reactions Analysis
Types of Reactions
1-(Ethylsulfanyl)-3-imino-5,6,7,8-tetrahydro-3H-pyrrolo[1,2-a]indol-2-yl cyanide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert imino groups to amines or reduce other functional groups.
Substitution: Electrophilic and nucleophilic substitution reactions can be employed to introduce different substituents onto the indole ring.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃).
Reducing Agents: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄).
Substitution Reagents: Halogens (Cl₂, Br₂), alkyl halides (R-X).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield indole-2-carboxylic acids, while reduction can produce indole-2-amines .
Scientific Research Applications
1-(Ethylsulfanyl)-3-imino-5,6,7,8-tetrahydro-3H-pyrrolo[1,2-a]indol-2-yl cyanide has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-(ethylsulfanyl)-3-imino-5,6,7,8-tetrahydro-3H-pyrrolo[1,2-a]indol-2-yl cyanide involves its interaction with specific molecular targets and pathways. The compound’s indole core allows it to bind to various receptors and enzymes, modulating their activity. This binding can lead to changes in cellular processes, such as signal transduction, gene expression, and metabolic pathways .
Comparison with Similar Compounds
Similar Compounds
Indole-3-acetic acid: A plant hormone involved in growth and development.
Indole-3-carbinol: Found in cruciferous vegetables, known for its anticancer properties.
Tryptophan: An essential amino acid and precursor to serotonin.
Uniqueness
1-(Ethylsulfanyl)-3-imino-5,6,7,8-tetrahydro-3H-pyrrolo[1,2-a]indol-2-yl cyanide is unique due to its specific functional groups, which confer distinct chemical reactivity and biological activity. The presence of the ethylsulfanyl and imino groups, along with the cyanide moiety, differentiates it from other indole derivatives and provides unique opportunities for chemical modification and application .
Properties
IUPAC Name |
3-ethylsulfanyl-1-imino-5,6,7,8-tetrahydropyrrolo[1,2-a]indole-2-carbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3S/c1-2-18-13-10(8-15)14(16)17-11-6-4-3-5-9(11)7-12(13)17/h7,16H,2-6H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VZMMSPNIVZGFGH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=C(C(=N)N2C1=CC3=C2CCCC3)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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